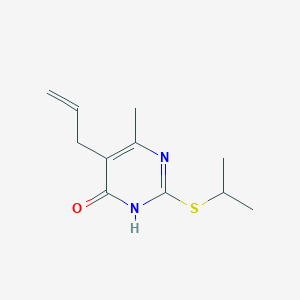![molecular formula C21H19N3O2 B6101747 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B6101747.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-quinolinecarboxamide, also known as MEIQ, is a synthetic compound that belongs to the family of indole-based molecules. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-quinolinecarboxamide involves its interaction with the PKC enzyme. This compound binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit PKC activity, and act as a fluorescent probe for imaging of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-quinolinecarboxamide in lab experiments is its specificity for PKC inhibition. This allows for the study of the role of PKC in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for the study of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-quinolinecarboxamide. One area of research is the development of this compound derivatives with improved specificity and reduced toxicity. Additionally, this compound could be used in combination with other anticancer agents to enhance their efficacy. Finally, further studies are needed to elucidate the role of PKC in various cellular processes and diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, inhibit PKC activity, and act as a fluorescent probe for imaging of cancer cells. While there are limitations to its use, this compound has significant potential for further research in the field of cancer biology and cell signaling.
Synthesis Methods
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-quinolinecarboxamide involves the reaction of 5-methoxytryptamine with 2-chloroquinolinecarboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of this compound as a white solid with a melting point of 213-215°C.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging of cancer cells. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and regulation.
properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-26-16-7-9-19-17(12-16)15(13-23-19)10-11-22-21(25)20-8-6-14-4-2-3-5-18(14)24-20/h2-9,12-13,23H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNUXMKXCBULFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethyl-6-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6101666.png)
![2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6101667.png)
![5-[(benzylthio)methyl]-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6101690.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}methanamine](/img/structure/B6101695.png)
![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinamine](/img/structure/B6101705.png)
![1-(3-cyclohexen-1-ylmethyl)-5-(1,2-dimethyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6101720.png)
![methyl 5-{1-[(2-hydroxyphenyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6101723.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-piperidinamine](/img/structure/B6101725.png)

![2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101740.png)
![2-[4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6101761.png)
![3-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6101768.png)
![2-{[1-(2-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6101770.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B6101774.png)